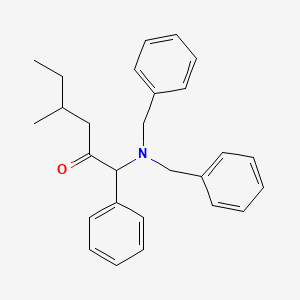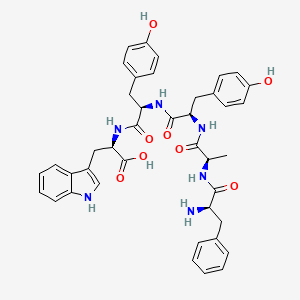
1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dibenzylamino group, a methyl group, and a phenyl group attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one typically involves the reaction of dibenzylamine with a suitable ketone precursor under controlled conditions. One common method involves the use of a bismuth nitrate-catalyzed conjugate addition of dibenzylamine to a cyclohexenone derivative . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one involves its interaction with specific molecular targets. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
- 1-(Dibenzylamino)-4-methyl-1-phenylpentan-2-one
- 1-(Dibenzylamino)-4-methyl-1-phenylbutan-2-one
Uniqueness: 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the hexanone backbone differentiates it from similar compounds with shorter or longer carbon chains, affecting its reactivity and interaction with biological targets.
Propiedades
Número CAS |
648895-50-5 |
|---|---|
Fórmula molecular |
C27H31NO |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
1-(dibenzylamino)-4-methyl-1-phenylhexan-2-one |
InChI |
InChI=1S/C27H31NO/c1-3-22(2)19-26(29)27(25-17-11-6-12-18-25)28(20-23-13-7-4-8-14-23)21-24-15-9-5-10-16-24/h4-18,22,27H,3,19-21H2,1-2H3 |
Clave InChI |
SKXAATWZZXERFA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid](/img/structure/B12592321.png)

![(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal](/img/structure/B12592329.png)

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
